molecular formula C16H20N2O4 B10995285 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid

4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid

Cat. No.: B10995285
M. Wt: 304.34 g/mol
InChI Key: UNJVFRWOLSBVDB-UHFFFAOYSA-N
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Description

4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features an indole ring substituted with a methoxy group at the 7-position and a propanoyl group linked to a butanoic acid chain through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:

    Formation of the indole ring: Reacting 7-methoxyphenylhydrazine with a suitable ketone under acidic conditions to form the indole ring.

    Introduction of the propanoyl group: Reacting the indole derivative with propanoyl chloride in the presence of a base to introduce the propanoyl group.

    Formation of the amide bond: Reacting the resulting compound with butanoic acid or its derivative to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group and the propanoyl moiety may enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

4-[3-(7-methoxyindol-1-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C16H20N2O4/c1-22-13-5-2-4-12-7-10-18(16(12)13)11-8-14(19)17-9-3-6-15(20)21/h2,4-5,7,10H,3,6,8-9,11H2,1H3,(H,17,19)(H,20,21)

InChI Key

UNJVFRWOLSBVDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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